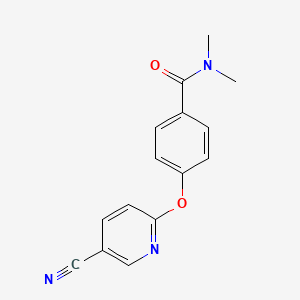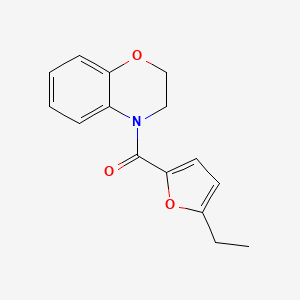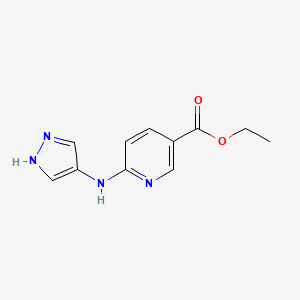
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide, also known as BAY 61-3606, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective inhibitor of the protein tyrosine kinase Syk, which is involved in the signaling pathways of immune cells. BAY 61-3606 has been shown to have potential applications in the treatment of various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy.
Wirkmechanismus
The mechanism of action of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves the inhibition of the protein tyrosine kinase Syk, which is a key signaling molecule in the activation of immune cells. Syk is involved in the phosphorylation of various downstream targets, such as phospholipase Cγ2, which leads to the activation of intracellular signaling pathways that regulate immune cell activation, proliferation, and differentiation. By inhibiting Syk, 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can block the activation of immune cells and reduce the inflammatory response.
Biochemical and Physiological Effects:
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been shown to have several biochemical and physiological effects on immune cells. In vitro studies have demonstrated that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can inhibit the activation of B cells, T cells, and mast cells, as well as the production of cytokines and chemokines. In vivo studies have shown that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can reduce the infiltration of immune cells into inflamed tissues, as well as the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 in lab experiments is its selectivity for Syk, which allows for the specific inhibition of immune cell activation without affecting other signaling pathways. This makes 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 a valuable tool for studying the role of Syk in immune-related diseases. However, one limitation of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606. One direction is to further investigate its potential therapeutic applications in various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other molecules. Additionally, the development of more potent and selective Syk inhibitors based on the structure of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 could lead to the discovery of new drugs for the treatment of immune-related diseases.
Synthesemethoden
The synthesis of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves several steps, starting from the reaction of 2-cyano-5-iodopyridine with N,N-dimethylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium tert-butoxide and tert-butyl 4-(bromomethyl)benzoate to yield the final product. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can inhibit the activation of immune cells, such as B cells, T cells, and mast cells, by blocking the Syk signaling pathway. In vivo studies have demonstrated that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can reduce the severity of various immune-related diseases in animal models, such as collagen-induced arthritis, allergic asthma, and contact hypersensitivity.
Eigenschaften
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(2)15(19)12-4-6-13(7-5-12)20-14-8-3-11(9-16)10-17-14/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNAIIOFSLZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)